molecular formula C8H16N4O2 B6162155 tert-butyl N-(2-azidoethyl)-N-methylcarbamate CAS No. 847259-90-9

tert-butyl N-(2-azidoethyl)-N-methylcarbamate

Cat. No.: B6162155
CAS No.: 847259-90-9
M. Wt: 200.2
InChI Key:
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Description

tert-butyl N-(2-azidoethyl)-N-methylcarbamate: is an organic compound with the molecular formula C7H14N4O2 It is a derivative of carbamic acid and contains an azido group, which is known for its reactivity and utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-azidoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-azidoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-azidoethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the azido group under mild conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates and related compounds.

Scientific Research Applications

Chemistry: tert-butyl N-(2-azidoethyl)-N-methylcarbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be incorporated into biomolecules, allowing for the investigation of biological pathways and interactions.

Medicine: this compound has potential applications in drug development. Its unique structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azidoethyl)-N-methylcarbamate involves the reactivity of the azido group. Upon activation, the azido group can undergo cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-(2-azidoethyl)carbamate
  • tert-butyl N-(2-azidoethyl)-N-ethylcarbamate
  • tert-butyl N-(2-azidoethyl)-N-propylcarbamate

Comparison: tert-butyl N-(2-azidoethyl)-N-methylcarbamate is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to other similar compounds, it may exhibit different reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

847259-90-9

Molecular Formula

C8H16N4O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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